molecular formula C15H8Cl2N2O4 B10862846 3-(3,4-Dichlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

3-(3,4-Dichlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Cat. No.: B10862846
M. Wt: 351.1 g/mol
InChI Key: NQBQEMKLPBAXOK-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid: is a complex organic compound with the following chemical formula:

C9H6Cl2N2O4\text{C}_9\text{H}_6\text{Cl}_2\text{N}_2\text{O}_4C9​H6​Cl2​N2​O4​

. It belongs to the quinazoline family and contains a fused quinazoline ring system.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 3,4-dichloroaniline with anthranilic acid, followed by cyclization to form the quinazoline ring . The reaction typically proceeds under acidic conditions.

Reaction Conditions: The reaction conditions for the synthesis of this compound may vary, but typically involve refluxing the reactants in a suitable solvent (such as acetic acid or ethanol) with a catalytic amount of acid. Isolation and purification steps follow to obtain the desired product.

Industrial Production:

Chemical Reactions Analysis

Reactivity: This compound can undergo various chemical reactions, including:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the aromatic rings can be replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidants include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products: The specific products formed depend on the reaction conditions and the substituents present. Detailed mechanistic studies are essential to understand the regioselectivity and stereochemistry of these reactions.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemical Research: Researchers explore its reactivity and potential synthetic applications.

    Industry: It could serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further investigation could reveal related structures and their unique features.

Properties

Molecular Formula

C15H8Cl2N2O4

Molecular Weight

351.1 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid

InChI

InChI=1S/C15H8Cl2N2O4/c16-10-4-2-8(6-11(10)17)19-13(20)9-3-1-7(14(21)22)5-12(9)18-15(19)23/h1-6H,(H,18,23)(H,21,22)

InChI Key

NQBQEMKLPBAXOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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